(5-cyano-1H-indol-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

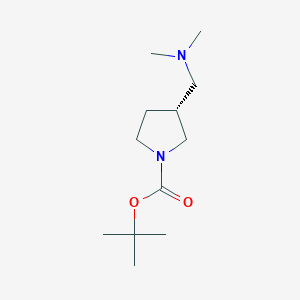

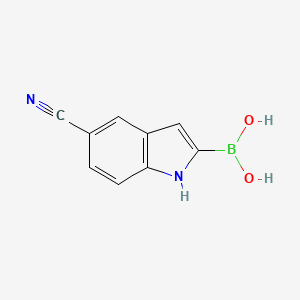

“(5-cyano-1H-indol-2-yl)boronic acid” is a chemical compound with the molecular formula C9H7BN2O2 . It is also known by other names such as “5-Cyano-1H-indole-2-boronic acid”, “5-CYANOINDOLE-2-BORONIC ACID”, and "5-cyano-1h-indol-2-yl boronic acid" .

Synthesis Analysis

The synthesis of “(5-cyano-1H-indol-2-yl)boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular weight of “(5-cyano-1H-indol-2-yl)boronic acid” is 185.98 g/mol . The IUPAC name for this compound is "(5-cyano-1H-indol-2-yl)boronic acid" .

Chemical Reactions Analysis

“(5-cyano-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . This reaction is used to synthesize biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Physical And Chemical Properties Analysis

“(5-cyano-1H-indol-2-yl)boronic acid” has a melting point of 220°C to 226°C . It has a LogP value of -0.28062, indicating its solubility in water and oil .

科学的研究の応用

Synthesis of Biologically Active Molecules

This compound is used as a reactant in the synthesis of various biologically active molecules. For instance, it has been involved in creating indole inhibitors of MMP-13, which are potential treatments for arthritic diseases .

Tubulin Polymerization Inhibitors

It serves as a precursor for substituted pyrimidines that act as tubulin polymerization inhibitors. These inhibitors can be crucial in cancer research, as they interfere with the microtubule functions within cell division .

Suzuki Coupling Reactions

5-Cyano-1H-indole-2-boronic acid is utilized in Suzuki coupling reactions to synthesize Aryl-hetarylfurocoumarins. These compounds have various applications, including serving as building blocks for organic electronics and pharmaceuticals .

Cross-Coupling Reactions

The compound is also involved in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry, leading to the production of a wide array of chemical products .

Trifluoromethylation

It has applications in copper-catalyzed trifluoromethylation reactions. This process is significant for introducing trifluoromethyl groups into molecules, which can alter their chemical and physical properties for pharmaceutical and agricultural uses .

Benzylation Reactions

Palladium-catalyzed benzylation reactions use this compound as well. Benzylation is an important step in synthesizing various organic compounds, particularly in pharmaceutical chemistry .

Homocoupling Reactions

This boronic acid derivative is used in homocoupling reactions, where two identical molecules are joined together. This is a key reaction in the synthesis of complex organic compounds, including polymers and fine chemicals .

Synthesis of Hydroxyquinones

Lastly, it’s used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides with hydroxyquinones. Hydroxyquinones are important in various fields, including pharmacology and dye manufacturing .

Each application mentioned above showcases the versatility and importance of 5-Cyano-1H-indole-2-boronic acid in scientific research and industrial applications.

MilliporeSigma - 5-Indolylboronic acid MilliporeSigma - N-Boc-indole-2-boronic acid

作用機序

The mechanism of action of “(5-cyano-1H-indol-2-yl)boronic acid” in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Safety and Hazards

特性

IUPAC Name |

(5-cyano-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALSJXICMYXRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648596 |

Source

|

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871329-64-5 |

Source

|

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。